1,3-dimethyl-4-nitro-1H,2H,3H-imidazo[4,5-c]pyridin-2-one
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Overview
Description
1,3-dimethyl-4-nitro-1H,2H,3H-imidazo[4,5-c]pyridin-2-one is a heterocyclic compound that belongs to the imidazole family. Imidazole derivatives are known for their broad range of chemical and biological properties. This compound is characterized by its unique structure, which includes a nitro group and a fused pyridine ring, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 1,3-dimethyl-4-nitro-1H,2H,3H-imidazo[4,5-c]pyridin-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate precursors under specific conditions to form the imidazole ring, followed by nitration to introduce the nitro group. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1,3-dimethyl-4-nitro-1H,2H,3H-imidazo[4,5-c]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,3-dimethyl-4-nitro-1H,2H,3H-imidazo[4,5-c]pyridin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-4-nitro-1H,2H,3H-imidazo[4,5-c]pyridin-2-one involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, potentially interacting with enzymes and receptors in the body. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1,3-dimethyl-4-nitro-1H,2H,3H-imidazo[4,5-c]pyridin-2-one can be compared with other imidazole derivatives, such as:
1,3-dimethyl-2-imidazolidinone: Known for its use as a solvent and reagent in organic synthesis.
4-nitroimidazole: Studied for its antimicrobial properties.
2-methylimidazole: Used in the production of pharmaceuticals and agrochemicals. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1,3-dimethyl-4-nitroimidazo[4,5-c]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3/c1-10-5-3-4-9-7(12(14)15)6(5)11(2)8(10)13/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHCAZWFYKUUEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=C2)[N+](=O)[O-])N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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